2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide
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Overview
Description
2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide is an organic compound with the molecular formula C12H18N2O4S. It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tert-butoxy and cyclopropoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butoxy-3-cyclopropoxypyridine-4-sulfonamide include:
2-Tert-butoxy-4-cyclopropoxypyridine-3-sulfonamide: Differing in the position of the sulfonamide group, this compound exhibits distinct reactivity and biological activity.
2-Tert-butoxy-3-cyclopropoxypyridine-5-sulfonamide: Another positional isomer with unique chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-4-sulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11-10(17-8-4-5-8)9(6-7-14-11)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
InChI Key |
HUROIIRBHMZLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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